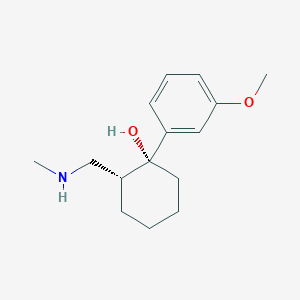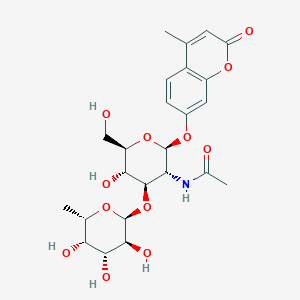
4-O-β-半乳糖基-D-甘露糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-O-β-Galactopyranosyl-D-mannopyranoside has several scientific research applications:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosidic bond formation.
Biology: Investigated for its role as a prebiotic sugar that promotes the growth of beneficial gut bacteria.
Medicine: Explored for its potential in enhancing calcium absorption and improving bone health.
Industry: Utilized in the production of functional foods and dietary supplements.
作用机制
Target of Action
4-O-β-Galactopyranosyl-D-mannopyranoside, also known as 2-epi-Lactose or 2-epilactose, is a nondigestible epimer of lactose . It primarily targets the intestinal tract, where it acts as a prebiotic sugar .
Mode of Action
As a prebiotic, it is likely to promote the growth of beneficial gut bacteria, which in turn can have various positive effects on the host’s health .
Biochemical Pathways
It is known to promote intestinal mineral absorption, especially calcium . This suggests that it may influence mineral homeostasis pathways.
Pharmacokinetics
As a nondigestible compound, it is likely to pass through the digestive tract largely unchanged, exerting its effects locally within the gut .
Result of Action
The primary result of the action of 4-O-β-Galactopyranosyl-D-mannopyranoside is the promotion of intestinal mineral absorption, particularly calcium . This can contribute to improved bone health and overall mineral balance within the body.
Action Environment
The action of 4-O-β-Galactopyranosyl-D-mannopyranoside is influenced by the environment within the gut. Factors such as the composition of the gut microbiota, the presence of other nutrients, and the pH of the gut can all potentially impact the efficacy and stability of this compound .
生化分析
Biochemical Properties
4-O-β-Galactopyranosyl-D-mannopyranoside plays a significant role in biochemical reactions, primarily as a prebiotic. It interacts with various enzymes and proteins in the gut microbiota, promoting the growth of beneficial bacteria. This interaction enhances the absorption of minerals like calcium, which is crucial for bone health . The compound’s nondigestible nature means it reaches the colon intact, where it can exert its prebiotic effects.
Cellular Effects
In cellular contexts, 4-O-β-Galactopyranosyl-D-mannopyranoside influences several cellular processes. It has been shown to enhance the absorption of calcium in intestinal cells, which can impact cell signaling pathways and gene expression related to mineral metabolism . Additionally, its prebiotic properties support the growth of beneficial gut bacteria, which can indirectly affect cellular metabolism and overall gut health.
Molecular Mechanism
At the molecular level, 4-O-β-Galactopyranosyl-D-mannopyranoside exerts its effects through interactions with gut microbiota. The compound is fermented by beneficial bacteria, producing short-chain fatty acids that enhance mineral absorption . This fermentation process also generates hydrogen, which can act as an antioxidant, neutralizing harmful oxygen radicals in cells . These interactions highlight the compound’s role in promoting gut health and mineral absorption.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-O-β-Galactopyranosyl-D-mannopyranoside have been observed to change over time. The compound is stable under standard storage conditions, but its prebiotic effects can vary depending on the duration of exposure and the specific gut microbiota present
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-O-β-Galactopyranosyl-D-mannopyranoside vary with dosage. At optimal doses, the compound enhances calcium absorption and supports gut health without adverse effects . At higher doses, there may be threshold effects, including potential gastrointestinal discomfort or other adverse reactions. These findings underscore the importance of determining appropriate dosages for therapeutic use.
Metabolic Pathways
4-O-β-Galactopyranosyl-D-mannopyranoside is involved in metabolic pathways related to carbohydrate metabolism and mineral absorption. It interacts with enzymes in the gut microbiota that ferment the compound, producing metabolites like short-chain fatty acids . These metabolites play a crucial role in enhancing calcium absorption and overall gut health.
Transport and Distribution
Within cells and tissues, 4-O-β-Galactopyranosyl-D-mannopyranoside is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement to the colon, where it exerts its prebiotic effects . The compound’s localization in the gut is essential for its role in promoting mineral absorption and supporting gut health.
Subcellular Localization
The subcellular localization of 4-O-β-Galactopyranosyl-D-mannopyranoside is primarily within the cells of the gastrointestinal tract. It is directed to specific compartments where it can interact with gut microbiota and enzymes involved in fermentation . This localization is crucial for the compound’s prebiotic effects and its role in enhancing mineral absorption.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-β-Galactopyranosyl-D-mannopyranoside involves the epimerization of lactose. The process typically includes the following steps:
Epimerization: Lactose is subjected to epimerization under specific conditions to convert it into 4-O-β-Galactopyranosyl-D-mannopyranoside.
Industrial Production Methods
Industrial production of 4-O-β-Galactopyranosyl-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Epimerization: Utilizing industrial reactors to carry out the epimerization of lactose.
Purification and Quality Control: Employing large-scale HPLC systems to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
4-O-β-Galactopyranosyl-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of 4-O-β-Galactopyranosyl-D-mannopyranoside.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
相似化合物的比较
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose.
Lactulose: A synthetic disaccharide consisting of galactose and fructose linked by a β-1,4-glycosidic bond.
Tagatose: A ketohexose sugar similar to fructose.
Uniqueness
4-O-β-Galactopyranosyl-D-mannopyranoside is unique due to its specific epimerization from lactose, making it a nondigestible sugar with prebiotic properties. Unlike lactose, it is not digested in the small intestine, allowing it to reach the colon where it exerts its beneficial effects .
属性
CAS 编号 |
20869-27-6 |
|---|---|
分子式 |
C₁₂H₂₂O₁₁ |
分子量 |
342.3 |
同义词 |
Epilactose; 4-O-β-D-Galactopyranosyl-D-mannopyranose; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)












